molecular formula C17H19NO6 B11003523 N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11003523
M. Wt: 333.3 g/mol
InChI Key: BALNRFNYTPEZQJ-NSHDSACASA-N
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Description

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic organic compound characterized by its unique chromen-2-one structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.

    Acetylation: The hydroxyl group of the chromen-2-one is acetylated using acetic anhydride or acetyl chloride.

    Coupling with L-alanine: The final step involves coupling the acetylated chromen-2-one with L-alanine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one moiety, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the chromen-2-one moiety. It can be used to label biomolecules and track their interactions in live cells.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. The chromen-2-one scaffold is known for its anti-inflammatory, anticoagulant, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability. It may also find applications in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of the chromen-2-one moiety, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one structure.

    Esculetin: A natural coumarin derivative with anti-inflammatory and antioxidant properties.

Uniqueness

N-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to the presence of the L-alanine moiety, which can enhance its biological activity and specificity. The trimethyl groups also contribute to its distinct chemical properties, potentially improving its stability and solubility compared to other chromen-2-one derivatives.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

(2S)-2-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-8-9(2)17(22)24-15-10(3)13(6-5-12(8)15)23-7-14(19)18-11(4)16(20)21/h5-6,11H,7H2,1-4H3,(H,18,19)(H,20,21)/t11-/m0/s1

InChI Key

BALNRFNYTPEZQJ-NSHDSACASA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C)C(=O)O)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C)C(=O)O)C

Origin of Product

United States

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